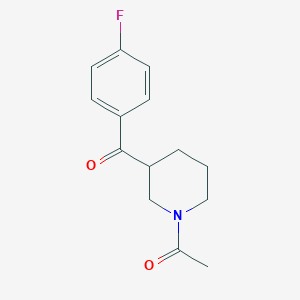

1-Acetyl-3-(4-fluorobenzoyl)piperidine

Description

Properties

Molecular Formula |

C14H16FNO2 |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

1-[3-(4-fluorobenzoyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C14H16FNO2/c1-10(17)16-8-2-3-12(9-16)14(18)11-4-6-13(15)7-5-11/h4-7,12H,2-3,8-9H2,1H3 |

InChI Key |

JIQGNLGGLXMYKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-Acetyl-3-(4-fluorobenzoyl)piperidine

Key Observations :

- Substituent Effects : The acetyl group in this compound contrasts with bulkier substituents (e.g., benzyl in 7a or spiro systems in ), which may reduce metabolic degradation compared to alkyl or arylalkyl groups .

- Fluorobenzoyl Role : The 4-fluorobenzoyl moiety is critical for target engagement, as seen in anti-HIV compound 8b and VAChT ligands, where fluorine enhances binding via hydrophobic interactions and electron-withdrawing effects .

Pharmacological and Receptor Binding Profiles

Table 2: Comparative Pharmacological Data

Key Observations :

- Receptor Selectivity : Acetylation at the 1-position (as in the target compound) may mimic the selectivity of compound 6, which avoids σ receptor binding—a limitation observed in (+)-[18F]FBT .

- Structural Determinants : Piperidine derivatives with fused aromatic systems (e.g., tetralin in compound 6) exhibit enhanced VAChT affinity, whereas benzisoxazole-piperidine hybrids () prioritize 5-HT2A receptor binding .

Key Observations :

- Complexity : Compounds with trifluoromethyl or spiro systems (e.g., ) require advanced synthetic strategies, reducing yields compared to straightforward acylations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-3-(4-fluorobenzoyl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving piperidine derivatives. For example, coupling reactions using acetonitrile under reflux with 4-(4-fluorobenzoyl)piperidine and acetylating agents (e.g., acetyl chloride) yield the target compound. Reaction optimization includes adjusting solvent polarity, temperature (e.g., reflux at 80–100°C), and stoichiometry. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity products. Yields can be improved by using catalysts like DMAP or optimizing reaction time (typically 22–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the acetyl (δ ~2.1 ppm) and fluorobenzoyl (δ ~7.8 ppm for aromatic protons) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₆FNO₂, exact mass: 261.11 g/mol). Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹) for acetyl and benzoyl moieties. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen this compound for CNS activity?

- Methodological Answer : Initial screening should focus on receptor binding assays (e.g., 5-HT₂A and D₂ receptors due to structural similarity to antipsychotic agents). Radioligand displacement assays using [³H]ketanserin (5-HT₂A) and [³H]spiperone (D₂) can quantify affinity (Ki values). Functional assays (e.g., cAMP modulation) and in vitro cytotoxicity profiling (e.g., MTT assay on neuronal cell lines) are critical for early toxicity assessment .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models identify key descriptors (e.g., logP, polar surface area) influencing receptor selectivity. Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT₂A vs. D₂ receptors. For example, fluorobenzoyl groups may enhance π-π stacking with 5-HT₂A’s aromatic residues, while acetyl groups modulate steric hindrance. ADMET Predictor™ evaluates pharmacokinetic properties (e.g., BBB permeability) to prioritize candidates .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., cell type, ligand concentration). Reproducibility requires standardizing protocols (e.g., uniform cell lines, incubation times). Meta-analysis of published data and validation via orthogonal assays (e.g., functional vs. binding assays) can clarify mechanisms. Cross-laboratory collaborations ensure robustness .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Structural modifications targeting metabolic stability include:

- Bioisosteric replacement : Swapping the acetyl group with a trifluoroacetyl group to resist hydrolysis.

- Prodrug design : Introducing ester moieties to enhance oral bioavailability.

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., fluorobenzoyl oxidation) using human liver microsomes.

In silico tools (e.g., SwissADME) predict solubility, permeability, and CYP interactions to guide synthesis .

Q. What crystallographic insights exist for piperidine derivatives, and how can they inform drug design?

- Methodological Answer : X-ray crystallography of analogous compounds (e.g., 1-Acetyl-3-ethylpiperidin-4-ones) reveals chair conformations and hydrogen-bonding networks critical for receptor binding. For example, the acetyl group’s orientation affects interactions with hydrophobic pockets in enzymes like kinases. These insights guide the design of rigid analogs (e.g., spirocyclic derivatives) to enhance target engagement .

Methodological Resources

- Synthesis : Reaction optimization protocols , purification techniques (HPLC, column chromatography) .

- Computational Tools : QSAR (ADMET Predictor™) , molecular docking (AutoDock) .

- Biological Assays : Radioligand binding , cytotoxicity profiling .

- Structural Analysis : X-ray crystallography , NMR/HRMS .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.